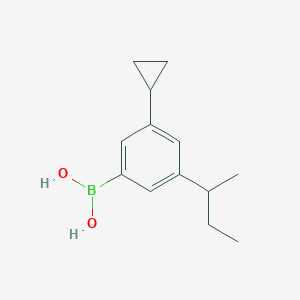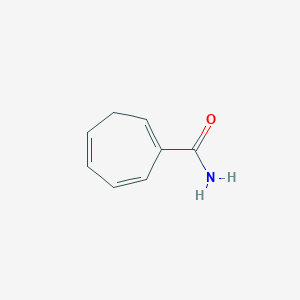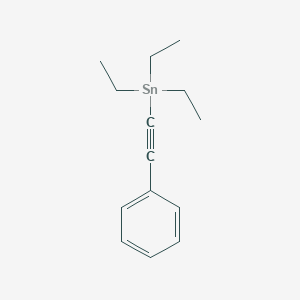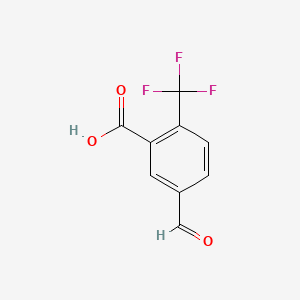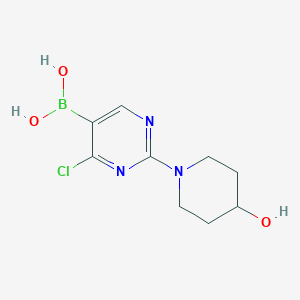
(4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyrimidine ring substituted with a chloro group and a hydroxypiperidinyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine with a boronic acid reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as cesium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These methods ensure the production of high-purity this compound suitable for various applications .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyrimidine ring .
科学的研究の応用
Chemistry: In organic synthesis, (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology: Its structure allows for the modification of biological targets, making it useful in drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological pathways makes it a candidate for the development of new drugs .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes .
作用機序
The mechanism of action of (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The pyrimidine ring and its substituents can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
類似化合物との比較
- 2-(4-Hydroxypiperidin-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
- 1-(5-Aminopyridin-2-yl)piperidin-4-ol
Uniqueness: (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid stands out due to its unique combination of a boronic acid group with a chloro-substituted pyrimidine ring and a hydroxypiperidinyl group.
特性
分子式 |
C9H13BClN3O3 |
|---|---|
分子量 |
257.48 g/mol |
IUPAC名 |
[4-chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BClN3O3/c11-8-7(10(16)17)5-12-9(13-8)14-3-1-6(15)2-4-14/h5-6,15-17H,1-4H2 |
InChIキー |
RVXVJDGZHHZNAD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1Cl)N2CCC(CC2)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


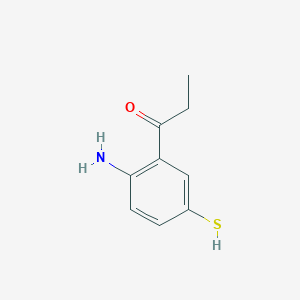
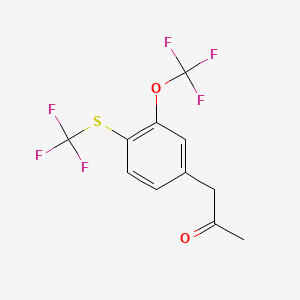
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
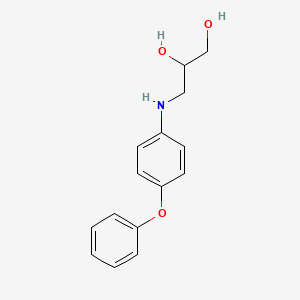

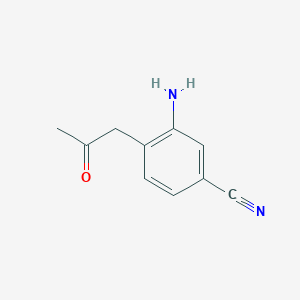
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)

